Cas no 22532-62-3 (4-Bromo-2-hydroxybenzaldehyde)

4-Bromo-2-hydroxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-hydroxybenzaldehyde
- 4-Bromosalicylaldehyde
- 4-Bromo-2-hydroxybenaldehyde
- 4-Bromo-2-hydroxy-benzaldehyde
- Salicylaldehyde,4-bromo- (8CI)
- 2-Hydroxy-4-bromobenzaldehyde
- BENZALDEHYDE, 4-BROMO-2-HYDROXY-
- 4-BROMO-2-HYDROXYBENZALDHEYDE
- 4-Bromosalicyladehyde
- PubChem16944
- KSC494K1P
- HXTWKHXDFATMSP-UHFFFAOYSA-N
- BCP00254
- BBL102159
- STL555958
- SBB052189
- RW3370
- 4-Bromo-2-hydroxybenzaldehyde,
-
- MDL: MFCD06252606
- インチ: 1S/C7H5BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
- InChIKey: HXTWKHXDFATMSP-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(C([H])=O)=C(C=1[H])O[H]
計算された属性
- せいみつぶんしりょう: 199.94729g/mol
- ひょうめんでんか: 0
- XLogP3: 2.3
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 199.94729g/mol
- 単一同位体質量: 199.94729g/mol
- 水素結合トポロジー分子極性表面積: 37.3Ų
- 重原子数: 10
- 複雑さ: 127
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: White to Yellow Solid
- ゆうかいてん: 50-54 °C
- ふってん: 256.2°C at 760 mmHg
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - ようかいど: Soluble in methanol.
- PSA: 37.30000
- LogP: 1.96720
4-Bromo-2-hydroxybenzaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H319,H400
- 警告文: P273,P305+P351+P338
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-50
- セキュリティの説明: S60
-
危険物標識:
- 危険レベル:9
- ちょぞうじょうけん:Inert atmosphere,2-8°C
- リスク用語:R22
4-Bromo-2-hydroxybenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
4-Bromo-2-hydroxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BG-0702-1MG |
4-bromo-2-hydroxybenzaldehyde |
22532-62-3 | >97% | 1mg |
£37.00 | 2025-02-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1251-10G |
4-bromo-2-hydroxybenzaldehyde |
22532-62-3 | 97% | 10g |
¥ 112.00 | 2023-03-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001739-25g |
4-Bromo-2-hydroxybenzaldehyde |
22532-62-3 | 98%(GC) | 25g |
¥998 | 2024-05-24 | |
Key Organics Ltd | BG-0702-10MG |
4-bromo-2-hydroxybenzaldehyde |
22532-62-3 | >97% | 10mg |
£63.00 | 2025-02-09 | |
Enamine | EN300-53580-0.1g |
4-bromo-2-hydroxybenzaldehyde |
22532-62-3 | 95% | 0.1g |
$19.0 | 2023-07-08 | |
Enamine | EN300-53580-0.5g |
4-bromo-2-hydroxybenzaldehyde |
22532-62-3 | 95% | 0.5g |
$21.0 | 2023-07-08 | |
Enamine | EN300-53580-10.0g |
4-bromo-2-hydroxybenzaldehyde |
22532-62-3 | 95% | 10.0g |
$94.0 | 2023-07-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54850-1g |
4-Bromosalicylaldehyde, 97% |
22532-62-3 | 97% | 1g |
¥3761.00 | 2023-03-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54850-5g |
4-Bromosalicylaldehyde, 97% |
22532-62-3 | 97% | 5g |
¥13983.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1251-25G |
4-bromo-2-hydroxybenzaldehyde |
22532-62-3 | 97% | 25g |
¥ 264.00 | 2023-03-20 |
4-Bromo-2-hydroxybenzaldehyde サプライヤー
4-Bromo-2-hydroxybenzaldehyde 関連文献
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Alakbar E. Huseynzada,Christian Jelch,Haji Vahid N. Akhundzada,Sarra Soudani,Cherif Ben Nasr,Aygun Israyilova,Filippo Doria,Ulviyya A. Hasanova,Rana F. Khankishiyeva,Mauro Freccero RSC Adv. 2021 11 6312
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Shuoran Chen,Fuming Chen,Pengju Han,Changqing Ye,Suqin Huang,Lei Xu,Xiaomei Wang,Yanlin Song RSC Adv. 2019 9 36410
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Turgut Gündüz,Esma K?l??,S. Gül ?zta? Analyst 1989 114 221
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4. CCXCVI.—Nitration of 4-halogeno-2-hydroxy- and 2-halogeno-4-hydroxy-benzaldehydesHerbert Henry Hodgson,Thomas Alfred Jenkinson J. Chem. Soc. 1928 2272
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Ruige Su,Yuling Zhao,Shiqiang Liu,Peiying Li,Jiaying Ma,Di Zhang,Minghu Han,Tianzhi Yu New J. Chem. 2022 46 6793
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Mohsin Ejaz,Mohamed Gamal Mohamed,Shiao-Wei Kuo Polym. Chem. 2023 14 2494
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Yinliang Qi,Xiudong Ding,Kun Wang,Pingzhen Yan,Xinxin Guo,Shiwei Ma,Mingfei Xiao,Pengrui Sun,Siyu Liu,Yunlei Hou,Yanfang Zhao New J. Chem. 2022 46 9470
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Chiung-Cheng Huang,Yu-Hao Chen,Sheng-Yen Chen,Yi-Zeng Sun,Zong-Ye Wu,Mei-Ching Yu,Bo-Hao Chen,I-Jui Hsu,Lai-Chin Wu,Jey-Jau Lee Soft Matter 2016 12 3110
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Izidor Sosi?,Ale?a Bricelj,Christian Steinebach Chem. Soc. Rev. 2022 51 3487
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M. S. Abdul-quadir,R. van der Westhuizen,W. Welthagen,E. E. Ferg,Z. R. Tshentu,A. S. Ogunlaja New J. Chem. 2018 42 13135
4-Bromo-2-hydroxybenzaldehydeに関する追加情報
4-Bromo-2-hydroxybenzaldehyde (CAS No. 22532-62-3): A Versatile Compound in Modern Chemical and Pharmaceutical Research
4-Bromo-2-hydroxybenzaldehyde (CAS No. 22532-62-3) is a significant compound in the field of chemical and pharmaceutical research due to its unique chemical structure and versatile applications. This compound, also known as 4-bromo-salicylaldehyde, is a brominated derivative of salicylaldehyde, which has been extensively studied for its potential in various scientific and industrial applications.
The molecular formula of 4-Bromo-2-hydroxybenzaldehyde is C7H5BrO2, and it has a molecular weight of approximately 191.01 g/mol. The compound features a benzene ring with a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to the ring, along with a bromine atom (Br) at the para position. This specific arrangement of functional groups imparts unique chemical properties to the molecule, making it an attractive candidate for various synthetic and analytical applications.
In recent years, 4-Bromo-2-hydroxybenzaldehyde has gained significant attention in the field of organic synthesis due to its reactivity and versatility. It serves as an important building block for the synthesis of more complex molecules, including pharmaceuticals, dyes, and other fine chemicals. The presence of the bromine atom makes it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the synthesis of biologically active compounds.
4-Bromo-2-hydroxybenzaldehyde has also been explored for its potential in medicinal chemistry. Research studies have shown that this compound exhibits promising biological activities, including antioxidant, anti-inflammatory, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 4-Bromo-2-hydroxybenzaldehyde demonstrated significant cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for drug development.
Beyond its medicinal applications, 4-Bromo-2-hydroxybenzaldehyde has found utility in the development of advanced materials. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. These complexes have been investigated for their potential use in catalysis, sensing, and luminescent materials. For example, a recent study published in Inorganic Chemistry explored the luminescent properties of metal complexes derived from 4-Bromo-2-hydroxybenzaldehyde, highlighting their potential applications in optical sensors and light-emitting devices.
The synthesis of 4-Bromo-2-hydroxybenzaldehyde can be achieved through various methods, including bromination of salicylaldehyde or oxidation of 4-bromo-2-hydroxytoluene. Each method has its advantages and limitations, and the choice of synthetic route often depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods for producing this compound, which is crucial for sustainable industrial practices.
In conclusion, 4-Bromo-2-hydroxybenzaldehyde (CAS No. 22532-62-3) is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical structure and reactivity make it an essential building block for the synthesis of complex molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
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